Product packaging for beta-Fluoroaspartic acid(Cat. No.:CAS No. 68832-48-4)

beta-Fluoroaspartic acid

Cat. No.: B1202670
CAS No.: 68832-48-4
M. Wt: 151.09 g/mol
InChI Key: WKTWOKOOUAZXQP-NCGGTJAESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

β-Fluoroaspartic acid is a fascinating molecule at the intersection of two significant classes of compounds in biochemical research: fluorinated amino acids and β-amino acids. Its unique structure, featuring a fluorine atom at the beta-position of the aspartic acid backbone, imparts distinctive properties that make it a valuable tool for scientific investigation. This article explores the significance of fluorine incorporation in amino acids, provides an overview of β-amino acids, and delves into the specific history and research evolution of β-fluoroaspartic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6FNO4 B1202670 beta-Fluoroaspartic acid CAS No. 68832-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68832-48-4

Molecular Formula

C4H6FNO4

Molecular Weight

151.09 g/mol

IUPAC Name

(2R,3R)-2-amino-3-fluorobutanedioic acid

InChI

InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2+/m1/s1

InChI Key

WKTWOKOOUAZXQP-NCGGTJAESA-N

SMILES

C(C(C(=O)O)F)(C(=O)O)N

Isomeric SMILES

[C@H]([C@H](C(=O)O)F)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)F)(C(=O)O)N

Synonyms

eta-fluoroaspartic acid
beta-fluoroaspartic acid, (threo)-isomer
beta-fluoroaspartic acid, hydrochloride
beta-fluoroaspartic acid, hydrochloride, (threo)-isome

Origin of Product

United States

Advanced Synthetic Methodologies for β Fluoroaspartic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of β-fluoroaspartic acid is paramount, as different isomers can exhibit varied conformational preferences and biological interactions. Methodologies in this area focus on controlling the relative and absolute stereochemistry of the α-amino and β-fluoro substituents.

The synthesis of distinct diastereomers of β-fluoroaspartic acid often relies on stereocontrolled reactions starting from chiral precursors. A notable strategy involves using tartaric acid esters as starting materials. For example, the (2S, 3S) and (2S, 3R) isomers of 3-fluoro-D-aspartic acid have been synthesized through two independent routes, both originating from D-tartaric acid esters, demonstrating control over the resulting diastereomeric products. researchgate.net

Another effective diastereoselective approach begins with an epoxy succinic ester. The synthesis of 3-fluoro-N-methyl-D-aspartic acid was achieved starting from epoxy succinic ester 185. nih.gov Ring-opening of the epoxide with N-benzylmethylamine yielded the amino alcohol 186. nih.gov Subsequent treatment with a deoxyfluorinating agent like Deoxo-Fluor resulted in a stereoselective fluorination, proceeding through an aziridinium (B1262131) intermediate (187) to furnish the desired fluorinated product 188 with high diastereoselectivity. nih.gov This method highlights the use of substrate-controlled reactions to establish the required stereochemistry.

Furthermore, diastereoselective additions to N-tert-butylsulfinyl imines using metal α-fluoroenolates of carboxylate esters provide a direct route to α-fluoro-β-amino acids with high yields and diastereoselectivities. vulcanchem.com While targeting the α-fluoro isomer, the principles of using chiral auxiliaries to direct the stereochemical outcome are broadly applicable in the synthesis of fluorinated amino acids.

Biocatalysis offers a powerful and highly selective method for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution is particularly effective for separating racemic mixtures of β-fluoroamino acid precursors. Lipases are commonly employed for the enantioselective hydrolysis of racemic β-amino carboxylic esters. mdpi.com For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used for the preparative-scale resolution of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides. mdpi.com This process yields the unreacted (R)-amino esters and the (S)-amino acid products with excellent enantiomeric excess (ee ≥99%) and good chemical yields. mdpi.comnih.gov

Similarly, penicillin acylase has been investigated for the biocatalytic resolution of fluorinated β-amino acids. bioorganica.com.uabioorganica.com.ua This enzymatic method has proven effective in the stereoselective hydrolysis of N-phenylacetyl derivatives, yielding free amino acids and unreacted amides with high optical purity (>99% ee). bioorganica.com.ua The hydrolytic enzyme papain has also been successfully used to resolve racemic mixtures of N-Boc-3-fluoro-D,L-alanine methyl ester, providing both the N-Boc-3-fluoro-L-alanine and the corresponding D-alanine methyl ester in quantitative yields and high optical purity. psu.edu

Table 1: Examples of Enzymatic Resolution for Fluorinated β-Amino Acid Precursors

EnzymeSubstrateProduct(s)Key FindingsReference
Lipase PSIM (Burkholderia cepacia)Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides(R)-amino esters and (S)-amino acidsExcellent enantiomeric excess (ee ≥99%) and good yields (>48%). mdpi.com
Penicillin AcylaseRacemic N-phenylacetyl fluorinated β-amino acids(S)-amino acids and (R)-N-phenylacetyl amidesOptical purity of both products was >99% ee. bioorganica.com.ua
PapainN-Boc-3-fluoro-D,L-alanine methyl esterN-Boc-3-fluoro-L-alanine and N-Boc-3-fluoro-D-alanine methyl esterQuantitative yields and optically pure enantiomers. psu.edu

Asymmetric catalysis provides an elegant approach to establishing chirality during the C-F bond formation step or in a key bond-forming step adjacent to the fluorine atom. The enantioselective fluorination of β-ketoesters is a well-established method for creating precursors to chiral β-fluoro-α-amino acids. acs.orgmdpi.com This transformation is often catalyzed by chiral Lewis acids or metal complexes that coordinate to the substrate, allowing a fluorine source to attack from a specific face.

For example, a catalyst derived from a DBFOX-Ph ligand and Ni(ClO₄)₂·6H₂O has been shown to produce fluorinated β-ketoesters with extremely high levels of enantioselectivity (up to 99% ee). acs.org Similarly, chiral palladium complexes have been used to catalyze the enantioselective fluorination of α-cyano esters with N-Fluorobenzenesulfonimide (NFSI), affording α-cyano-α-fluoro esters with excellent enantiomeric excesses (85–99% ee). acs.org These fluorinated intermediates can then be converted into the target β-fluoroaspartic acid derivatives through subsequent chemical transformations. mdpi.com Organocatalysis, using chiral thioureas or other small molecules, has also emerged as a powerful strategy for the asymmetric synthesis of complex fluorinated compounds. chimia.ch

Enzymatic Resolution and Biocatalysis for Enantiopure β-Amino Acids

Strategies for Fluorine Incorporation at the β-Position

The direct incorporation of fluorine onto the carbon backbone is a critical step in the synthesis of β-fluoroaspartic acid. The choice between nucleophilic and electrophilic fluorination methods depends largely on the nature of the available precursor.

Nucleophilic fluorination typically involves the displacement of a leaving group, most commonly a hydroxyl group, with a fluoride (B91410) ion. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor are powerful reagents for this transformation. nih.govrsc.org The reaction of an alcohol with DAST proceeds via activation of the hydroxyl group, followed by nucleophilic attack by fluoride, which is released from the reagent itself. rsc.org This deoxyfluorination process generally occurs with an inversion of stereochemistry at the reaction center, making it a stereospecific method. rsc.org

In the context of β-fluoroaspartic acid synthesis, a precursor containing a hydroxyl group at the β-position (i.e., a β-hydroxyaspartic acid derivative) is required. The reaction of such a precursor with DAST or Deoxo-Fluor can effectively install the fluorine atom. nih.govresearchgate.net For example, the conversion of the amino alcohol 186 to the fluorinated derivative 188 was achieved using Deoxo-Fluor, showcasing a key nucleophilic fluorination step in the synthesis of a β-fluoroaspartic acid analogue. nih.gov

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate or enamine, with an electrophilic source of fluorine ("F+"). wikipedia.org Reagents with a weak nitrogen-fluorine (N-F) bond are most common for this purpose due to their stability, selectivity, and ease of handling. acs.orgwikipedia.orgworktribe.com Widely used electrophilic fluorinating agents include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgthieme-connect.com

The synthesis of β-fluoroaspartic acid derivatives via electrophilic fluorination typically involves generating a suitable nucleophilic precursor, such as the enolate of a protected aspartic acid derivative or a related β-ketoester. nih.govthieme-connect.com The reaction of this intermediate with NFSI or Selectfluor introduces the fluorine atom at the β-position. thieme-connect.comdur.ac.uk This strategy is often coupled with asymmetric catalysis, where a chiral catalyst directs the approach of the fluorinating agent to one face of the nucleophile, thereby achieving enantioselectivity. acs.orgchimia.ch

Table 2: Common Reagents for Fluorine Incorporation

Fluorination TypeReagentAbbreviationTypical ReactionReference
NucleophilicDiethylaminosulfur TrifluorideDASTDeoxyfluorination of alcohols (R-OH → R-F) rsc.orgresearchgate.net
NucleophilicBis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorDeoxyfluorination of alcohols, often with improved thermal stability. nih.gov
ElectrophilicN-FluorobenzenesulfonimideNFSIFluorination of enolates and other carbon nucleophiles. acs.orgwikipedia.orgthieme-connect.com
Electrophilic1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorFluorination of a wide range of nucleophiles, often used in catalytic systems. acs.orgwikipedia.orgdur.ac.uk

Halofluorination of Dehydroamino Acid Esters

The halofluorination of α,β-dehydroamino acid esters represents a potential, though not extensively documented, pathway toward β-fluoro-α-halo-α-amino acid derivatives, which could serve as precursors to β-fluoroaspartic acid. This method generally involves the reaction of an N-protected dehydroamino acid ester with a source of electrophilic halogen and a nucleophilic fluoride. The reaction proceeds via the addition of the halogen and fluorine across the double bond.

While the direct application of this method to a dehydroaspartic acid precursor for the synthesis of β-fluoroaspartic acid is not detailed in the provided research, the general transformation has been studied on other dehydroamino acid derivatives. The process converts N-protected dehydroamino acid methyl esters into α-fluoro-β-halo amino acid derivatives. The choice of the nitrogen-protecting group on the substrate and the specific halonium electrophile used can influence the reaction's outcome and the stability of the resulting products. Subsequent chemical manipulations would be necessary to convert the resulting α-fluoro-β-halo intermediate into the target β-fluoroaspartic acid.

Total Synthesis Routes for Specific β-Fluoroaspartic Acid Isomers (e.g., erythro and threo)

The distinct biological activities of the diastereomers of β-fluoroaspartic acid necessitate stereocontrolled total synthesis routes to access the pure erythro and threo isomers. nih.gov Several strategies have been developed, often employing chiral starting materials to establish the desired stereochemistry. acs.orgcollectionscanada.gc.ca

One prominent approach begins with the stereoisomers of 2,3-epoxysuccinic acid. collectionscanada.gc.ca The synthesis of DL-threo-β-fluoroaspartic acid was achieved starting from cis-2,3-epoxysuccinic acid. Conversely, the DL-erythro isomer was synthesized from trans-2,3-epoxysuccinic acid. collectionscanada.gc.ca This methodology relies on the stereospecific opening of the epoxide ring to install the required functionalities.

A nonracemic synthesis of both (2S, 3S)- and (2S, 3R)-3-fluoroaspartic acid has been accomplished starting from D-diethyl tartrate and L-di-isopropyl tartrate, respectively. For the (2S, 3S)-isomer (threo), the synthesis involves converting the tartrate derivative into an epoxysuccinate, which is then opened with dibenzylamine. The resulting alcohol is fluorinated using diethylaminosulfur trifluoride (DAST), proceeding with retention of stereochemistry through neighboring group participation of the nitrogen to form an intermediate aziridinium ion. Subsequent hydrogenolysis and ester hydrolysis yield the final product. core.ac.uk

The table below summarizes key aspects of these synthetic routes.

Target IsomerStarting MaterialKey StepsStereochemical Control
DL-threo-β-Fluoroaspartic acidcis-2,3-Epoxysuccinic acidEpoxide ring-openingSubstrate-controlled diastereoselectivity collectionscanada.gc.ca
DL-erythro-β-Fluoroaspartic acidtrans-2,3-Epoxysuccinic acidEpoxide ring-openingSubstrate-controlled diastereoselectivity collectionscanada.gc.ca
(2S, 3S)-3-Fluoroaspartic acid (threo)D-Diethyl TartrateEpoxidation, Amine opening, Deoxyfluorination (DAST)Chiral pool, Neighboring group participation core.ac.uk
(2S, 3R)-3-Fluoroaspartic acid (erythro)L-Di-isopropyl TartrateCyclic sulfate (B86663) formation, Fluoride opening, Azide displacementChiral pool, SN2 reactions core.ac.uk

Stereochemical Impact on Biochemical Interactions of β Fluoroaspartic Acid

Conformational Analysis of β-Fluoroaspartic Acid Stereoisomers

Conformational analysis involves studying the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds. For β-amino acids, the additional carbon in the backbone compared to their α-analogues grants greater conformational flexibility. scirp.org The stability of any given conformation is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. scirp.orglibretexts.org

The presence of a highly electronegative fluorine atom in β-fluoroaspartic acid significantly influences its conformational landscape. The strong carbon-fluorine bond and the atom's size affect local geometry and electronic distribution, which in turn alters rotational barriers and preferences for specific dihedral angles compared to the parent molecule, aspartic acid.

Influence of Stereochemistry on Molecular Recognition by Biological Targets

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, a fundamental process for all biological functions. nih.govmdpi.com The stereochemistry of a ligand, such as β-fluoroaspartic acid, is a critical determinant in its recognition by a biological receptor, like an enzyme's active site. Enzymes, being chiral macromolecules, often exhibit high stereospecificity, meaning they can distinguish between the different stereoisomers of a substrate or inhibitor. scitechnol.com

The case of β-fluoroaspartic acid and its interaction with aspartate decarboxylase (ADC) serves as a prime example of stereochemistry influencing molecular recognition. nih.gov Both the L-threo and L-erythro isomers are recognized by and enter the active sites of ADC from Mycobacterium tuberculosis and Escherichia coli. nih.gov However, the recognition is not identical. The differing stereochemistry of the isomers leads to distinct binding conformations within the active site. nih.gov This differential recognition is manifested in the stability of the subsequent reaction intermediates. The enamine/ADC complex that results from the L-erythro isomer is stable enough to be observed without chemical trapping, whereas the complex from the L-threo isomer is not. nih.gov This difference in stability strongly implies that the initial recognition and binding of the L-erythro isomer places it in a conformation that leads to a more stable post-reaction state, a clear demonstration of stereochemistry guiding molecular interactions. nih.govvulcanchem.com

This stereochemical discrimination highlights the intricate and precise nature of enzyme-ligand interactions, where the three-dimensional arrangement of atoms in a molecule dictates the nature and outcome of the biological recognition event.

Stereospecificity in Enzymatic Reactions and Substrate/Inhibitor Binding

The ability of enzymes to selectively bind and act upon specific stereoisomers is known as stereospecificity. scitechnol.com This property is crucial in metabolism and is a key consideration in drug design. β-Fluoroaspartic acid isomers have been instrumental in probing the stereospecificity of several enzymes.

Interaction with Aspartate Decarboxylase

Studies using the L-erythro and L-threo isomers of β-fluoroaspartic acid have provided valuable information on the mechanism of pyruvoyl-dependent aspartate decarboxylase (ADC). nih.gov

Substrate Activity: Both the L-erythro and L-threo isomers of 3-fluoroaspartate act as substrates for ADC from M. tuberculosis and E. coli. nih.gov

Reaction Mechanism: They each undergo a single turnover event that involves both decarboxylation and the elimination of the fluorine atom, resulting in the formation of an enamine product that can be trapped within the enzyme's active site. nih.gov

Stereospecific Outcome: The key difference lies in the stability of this product complex. The enamine-enzyme complex derived from the L-erythro isomer is notably more stable than the one derived from the L-threo isomer. nih.govvulcanchem.com This indicates a stereospecific preference in the interaction, where the geometry of the erythro isomer leads to a more stable final state within the active site. nih.gov

StereoisomerEnzyme TargetRoleOutcome
L-erythro-β-fluoroaspartic acidAspartate Decarboxylase (ADC)SubstrateUndergoes single turnover decarboxylation and fluorine elimination; forms a relatively stable enamine/enzyme complex. nih.gov
L-threo-β-fluoroaspartic acidAspartate Decarboxylase (ADC)SubstrateUndergoes single turnover decarboxylation and fluorine elimination; forms a less stable enamine/enzyme complex compared to the erythro isomer. nih.gov

Interaction with Purine (B94841) Biosynthesis Enzymes

The DL-threo stereoisomer of β-fluoroaspartic acid has been shown to interact specifically with enzymes in the de novo purine biosynthesis pathway. vulcanchem.comnih.gov

Substrate for Synthetases: DL-threo-β-fluoroaspartate serves as a substrate for two enzymes that normally use aspartate: SAICAR synthetase and adenylosuccinate synthetase. nih.gov With both enzymes, the maximum reaction velocity (Vmax) for the fluorinated analogue is approximately 50% of that observed with the natural substrate, aspartate. nih.gov

MetaboliteTarget EnzymeInhibition Constant (Ki) in Phosphate (B84403) BufferInhibition Constant (Ki) in HEPES Buffer
threo-β-fluoro-SAICARAdenylosuccinate Lyase (SAICAR cleavage)5 µM nih.gov~0.14 µM nih.gov
threo-β-fluoro-SAICARAdenylosuccinate Lyase (adenylosuccinate cleavage)3 µM nih.gov~0.03 µM nih.gov
threo-β-fluoroadenylosuccinateAdenylosuccinate Lyase (SAICAR cleavage)3 µM nih.gov~0.05 µM nih.gov
threo-β-fluoroadenylosuccinateAdenylosuccinate Lyase (adenylosuccinate cleavage)1 µM nih.gov~0.015 µM nih.gov

This dual role, first as a substrate and then as a precursor to a potent inhibitor, demonstrates a sophisticated level of stereospecific interaction and has implications for its biological activity, such as the observed antitumor properties against certain leukemia cell lines. vulcanchem.com

Enzymatic Interactions and Mechanistic Elucidation of β Fluoroaspartic Acid

β-Fluoroaspartic Acid as a Substrate for Decarboxylases

β-Fluoroaspartic acid serves as a fascinating probe for the family of decarboxylase enzymes. Its behavior as a substrate, particularly with pyruvoyl-dependent aspartate decarboxylase, has been a subject of detailed mechanistic studies.

Pyruvoyl-dependent aspartate decarboxylase (ADC) is an enzyme that catalyzes the conversion of L-aspartate to β-alanine, a key step in the biosynthesis of pantothenate (Vitamin B5). ebi.ac.ukdrugbank.com Unlike the majority of amino acid decarboxylases that rely on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP), ADC utilizes a pyruvoyl group, which is formed autocatalytically from a serine residue within the enzyme's own polypeptide chain. ebi.ac.uk

Research has shown that both the L-erythro and L-threo stereoisomers of β-fluoroaspartic acid can enter the active site of ADC from Mycobacterium tuberculosis and Escherichia coli. nih.gov The initial step of the interaction involves the formation of a Schiff base (or imine) between the amino group of the fluoro-amino acid and the carbonyl group of the enzyme's pyruvoyl cofactor. ebi.ac.uknih.gov This interaction has been confirmed through trapping experiments and mass spectrometry-based binding analysis. nih.gov The ability of these fluorinated analogs to act as substrates highlights the catalytic promiscuity of the ADC active site. nih.gov

Upon binding to ADC, both the L-erythro and L-threo isomers of β-fluoroaspartic acid undergo a single turnover event that involves both decarboxylation and the elimination of the fluorine atom. nih.govresearchgate.net This reaction proceeds through several key steps:

Formation of the initial imine between the substrate and the pyruvoyl group. ebi.ac.uk

The pyruvoyl group acts as an electron sink, facilitating the decarboxylation of the aspartate moiety. ebi.ac.uk

This is followed by the elimination of the β-fluorine atom.

The process results in the formation of an enamine product that can be trapped within the enzyme's active site. nih.gov

A significant finding is the difference in the stability of the resulting enzyme-enamine complex depending on the starting stereoisomer. nih.gov The enamine complex formed from the L-erythro isomer is notably more stable than the one derived from the L-threo isomer. nih.govvulcanchem.com In fact, the L-erythro-derived complex is stable enough to be observed directly without the need for a trapping agent. nih.gov This suggests that the two isomers adopt different conformations within the ADC active site, which in turn dictates the stability of the final enamine product. nih.gov This differential stability provides crucial information about the stereochemical constraints and the precise geometry of the enzyme's active site. nih.gov

Interaction with Pyruvoyl-Dependent Aspartate Decarboxylase (ADC)

Role as a Mechanism-Based Inhibitor of Pyridoxal Phosphate (PLP)-Dependent Enzymes

While it can act as a substrate for pyruvoyl-dependent enzymes, β-fluoroaspartic acid and other fluorinated amino acids have been successfully utilized as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes. nih.gov PLP is an exceptionally versatile cofactor, involved in a wide array of metabolic reactions including transaminations, decarboxylations, and β/γ-eliminations. bmbreports.orgfrontiersin.orgdrugbank.com

The inhibitory action of fluorinated amino acids stems from the unique chemical properties conferred by the fluorine atom. The general mechanism involves the enzyme processing the fluorinated analog as if it were the natural substrate. beilstein-institut.de This leads to the formation of a reactive intermediate, often an aminoacrylate, which then irreversibly inactivates the enzyme by covalently modifying an active site residue. beilstein-institut.de The strong electron-withdrawing nature of fluorine facilitates the elimination step that generates this reactive species. This targeted inactivation makes such compounds highly specific inhibitors, a desirable trait in drug design. nih.govresearchgate.net For instance, the insights gained from studying these interactions can aid in developing inhibitors that selectively target pathogen enzymes (like M. tuberculosis ADC) without affecting host PLP-dependent enzymes. nih.gov

Probing Enzyme Active Sites and Reaction Pathways using Fluorine

The fluorine atom serves as an exceptional probe for studying enzyme mechanisms and structure. nih.govfu-berlin.de Its unique properties, such as its high electronegativity, small size (mimicking a hydrogen atom), and the stability of the carbon-fluorine bond, allow it to report on its local environment without causing major structural perturbations. vulcanchem.comfu-berlin.de

The study of β-fluoroaspartic acid's interaction with ADC exemplifies this utility. The distinct stability of the enamine products formed from the L-erythro and L-threo isomers directly reflects different binding conformations within the ADC active site. nih.gov This provides a level of detail about enzyme-substrate geometry that is often difficult to obtain through other means. nih.gov Furthermore, because fluorine is virtually absent in biological systems, ¹⁹F NMR spectroscopy can be used as a powerful, non-invasive tool to investigate the binding and transformation of fluorinated substrates within an enzyme's active site, providing information on molecular interactions and dynamics. nih.gov

Effects of Fluorine on Enzyme Stability and Catalytic Turnover

The incorporation of fluorine into a substrate like aspartic acid can significantly influence both enzyme stability and catalytic efficiency. The strong carbon-fluorine bond enhances the metabolic stability of the molecule itself. vulcanchem.com Within an enzyme-substrate complex, the effects are more nuanced.

The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby protons, which can be a critical factor in catalysis. researchgate.net For example, in the hydrolysis of fluoroacetyl-CoA by the enzyme FlK, the presence of fluorine accelerates the deprotonation at the α-carbon, which is the rate-limiting step, increasing the catalytic rate by 10,000-fold compared to the non-fluorinated version. nih.gov In the case of β-fluoroaspartic acid and ADC, the fluorine atom facilitates the elimination reaction that follows decarboxylation. nih.gov

Molecular and Cellular Biological Applications of β Fluoroaspartic Acid in Research

Utilization as Biochemical Probes in Biological Systems

The introduction of fluorine into amino acids creates a sensitive probe for studying molecular interactions, largely due to the absence of fluorine in most biological systems and the utility of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. β-Fluoroaspartic acid serves as an effective biochemical probe for investigating enzyme mechanisms, particularly for enzymes that recognize aspartate as a substrate.

A key example is its use in studying aspartate aminotransferase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme crucial for amino acid metabolism. nih.govwikipedia.orgnih.govlabmed.org.uk The enzyme catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate. wikipedia.orgnih.gov By using analogs like β-fluoroaspartic acid, researchers can elucidate the catalytic mechanism, including the role of specific amino acid residues in the active site and the conformational changes the enzyme undergoes during catalysis. nih.gov The unique properties of the fluorine atom allow for detailed analysis of enzyme-substrate interactions and the dynamics of the catalytic process. nih.gov

Furthermore, DL-threo-β-Fluoroaspartate acts as a substrate for two key enzymes in the de novo purine (B94841) biosynthesis pathway: SAICAR synthetase and adenylosuccinate synthetase. nih.govresearchgate.net For both enzymes, the maximum velocity (Vmax) with threo-β-fluoroaspartate is approximately half of that observed with the natural substrate, aspartate. nih.gov The resulting fluorinated products subsequently inhibit adenylosuccinate lyase, another enzyme in the pathway. nih.gov This dual role as both a substrate and a precursor to an inhibitor makes it a powerful probe for studying metabolic pathway regulation. nih.gov

Table 1: β-Fluoroaspartic Acid as a Probe for Enzyme Systems
EnzymeRole of β-Fluoroaspartic AcidObserved Effect/FindingReference
Aspartate AminotransferaseSubstrate AnalogAllows for probing of the active site and catalytic mechanism. nih.gov
SAICAR SynthetaseSubstrateActs as a substrate with a Vmax ~50% of natural aspartate. nih.gov
Adenylosuccinate SynthetaseSubstrateActs as a substrate with a Vmax ~50% of natural aspartate. nih.gov
Adenylosuccinate LyasePrecursor to InhibitorsThe enzymatic products (threo-β-fluoro-SAICAR and threo-β-fluoroadenylosuccinate) inhibit the enzyme. nih.gov

Impact on Protein and Peptide Conformation and Secondary Structure in Engineered Systems

The incorporation of fluorinated amino acids is a recognized strategy in protein engineering to influence the conformation and stability of proteins and peptides. nih.govnih.gov The strong electronegativity of fluorine and the stability of the carbon-fluorine bond can alter local stereoelectronic effects, thereby guiding the peptide backbone into specific secondary structures. nih.gov Fluorination is a general and effective strategy for enhancing protein stability against both chemical and thermal denaturation. nih.govacs.org

In the context of β-amino acids, the longer backbone compared to natural α-peptides already predisposes them to form unique and stable helical structures. frontiersin.org The strategic placement of fluorine in a β-amino acid like β-fluoroaspartic acid can further direct and stabilize these conformations. This control over secondary structure is critical for creating peptides that can mimic or disrupt biological interactions, which are often dependent on precise three-dimensional shapes.

Table 2: Influence of Fluorination on Protein and Peptide Structure
Structural AspectEffect of Fluorine IncorporationSignificance in Engineered SystemsReference
Thermodynamic StabilityGenerally increases stability against thermal and chemical denaturation.Creates more robust and durable proteins for biotechnological applications. nih.govnih.govacs.org
Secondary StructureCan direct and stabilize specific conformations, such as helices and β-sheets.Allows for the design of peptides with defined shapes to control biological interactions. frontiersin.org
Overall FoldAccommodated with minimal structural perturbation.Enables enhancement of stability without losing the protein's native function. acs.orgpnas.org

Investigating Amino Acid Transporter Systems

Amino acid transporters are membrane proteins essential for maintaining cellular homeostasis by controlling the flow of amino acids. biorxiv.org The SLC1 family of transporters, which includes excitatory amino acid transporters (EAATs), plays a critical role in clearing glutamate (B1630785) from the synaptic cleft in the central nervous system. biorxiv.orgrsc.org Given that β-fluoroaspartic acid is an analog of aspartate, which is structurally similar to glutamate, it has potential as a tool for studying these transporters.

The pharmacology of glutamate transporters is often investigated using competitive inhibitors that are based on an aspartate structure. rsc.orgnih.gov Compounds like DL-threo-β-benzyloxyaspartate (TBOA), a non-transportable aspartate analog, are well-known competitive inhibitors that bind to the glutamate binding site of EAATs. biorxiv.orgnih.gov The interaction of such analogs with transporters provides valuable information about the structure and function of the transporter's binding pocket. By analyzing how modifications to the aspartate scaffold, such as the addition of a fluorine atom, affect binding and transport, researchers can map the steric and electronic requirements of the transporter's active site. This knowledge is crucial for understanding the transporter's mechanism and for designing specific modulators. nih.gov

Modulation of Cellular Proliferation Pathways in Research Models

Research into the biological activity of β-fluoroaspartic acid and its derivatives has included investigations into their effects on cellular proliferation. While studies found that both DL-threo-β-fluoroaspartic acid and DL-erythro-β-fluoroaspartic acid did not show sensitivity against murine leukemia L1210 cells at the concentrations tested, a closely related compound, DL-threo-β-fluoroasparagine, did inhibit the growth of these cells. aacrjournals.org Specifically, DL-threo-β-fluoroasparagine inhibited the growth of murine leukemia L1210 cells and three human leukemia cell lines in culture, with 50% inhibiting dose values between 30 and 50 µM. aacrjournals.org In mouse models bearing L1210 tumors, this asparagine analog was shown to increase lifespan. aacrjournals.org

The proposed mechanism for the antitumor activity of related fluorinated amino acids involves the inhibition of pathways critical for rapidly dividing cells, such as purine biosynthesis. nih.gov By acting as a substrate for enzymes in this pathway, threo-β-fluoroaspartate leads to the production of fluorinated analogs of metabolic intermediates. nih.gov These fluorinated products then act as potent inhibitors of a downstream enzyme, adenylosuccinate lyase, effectively halting de novo purine synthesis. nih.gov This inhibition of a critical metabolic pathway provides a mechanism for modulating cellular proliferation in research models, allowing for the study of cancer cell metabolism.

Table 3: Effect of β-Fluoroaspartic Acid Analogs on Cellular Proliferation in a Research Model
CompoundResearch ModelObserved EffectReference
DL-threo-β-fluoroaspartic acidL1210 murine leukemia cellsNot sensitive at 300 µM. aacrjournals.org
DL-erythro-β-fluoroaspartic acidL1210 murine leukemia cellsNot sensitive at 300 µM. aacrjournals.org
DL-threo-β-fluoroasparagineL1210 murine leukemia cellsInhibited cell growth (IC50: 30-50 µM). aacrjournals.org

Applications in Protein Engineering for Modified Biological Traits

Protein engineering aims to create novel proteins with new or enhanced properties by modifying their amino acid sequences. nih.gov The incorporation of non-natural amino acids, particularly fluorinated ones, is a powerful strategy to achieve these goals. nih.govnih.gov Fluorinated amino acids can be used to modulate a wide range of properties, including protein folding, stability, and interactions with other molecules.

The ability of fluorination to enhance protein stability is a significant advantage in protein design. nih.govpnas.org By strategically replacing hydrophobic residues with their fluorinated counterparts, such as substituting leucine (B10760876) with hexafluoroleucine, engineers can increase a protein's resistance to heat and chemical denaturants without significantly altering its structure or function. nih.govacs.org This approach has been successful in creating highly stable versions of both natural and de novo-designed proteins. nih.gov

In the case of β-fluoroaspartic acid, its utility extends to engineering proteins with modified interaction profiles. The insights gained from using it as a probe (as discussed in section 5.1) can be directly applied to design molecules with specific biological traits. For instance, understanding how β-fluoroaspartic acid interacts with the active sites of enzymes in the purine biosynthesis pathway can guide the engineering of specific and potent enzyme inhibitors. nih.gov By leveraging the unique conformational and electronic properties conferred by the fluorine atom, scientists can fine-tune the structure and function of proteins to create novel tools for research and biotechnology. nih.govpnas.org

Research into the Metabolic Stability and Fate of Fluorinated Aspartate Analogs Non Clinical

Investigating Resistance to Enzymatic Degradation and Biotransformation Pathways

The stability of peptides and amino acid derivatives against enzymatic degradation is a critical factor for their potential as therapeutic agents. Peptides composed of beta-amino acids, for instance, are known for their exceptional stability against many enzymes. nih.gov The inclusion of fluorine can further modulate this stability.

Research has shown that fluorinated amino acids can be processed by enzymes associated with standard amino acid catabolism. acs.org For example, the biotransformation of 4,4,4-trifluoro-dl-valine (B97072) by a Bacillus species results in the production of 4,4,4-trifluoro-2-hydroxy-3-methylbutanoic acid. acs.org

In the case of beta-fluoroaspartic acid, its isomers have been studied as potential substrates or inhibitors for aspartate decarboxylase (ADC) enzymes from Mycobacterium tuberculosis and Escherichia coli. nih.gov Studies revealed that both the L-erythro and L-threo isomers of 3-fluoroaspartate engage with the enzyme's active site. nih.govvulcanchem.com Rather than being simple substrates for continuous turnover, they undergo a single turnover event that includes both decarboxylation and the elimination of fluorine. nih.gov This process leads to the formation of an enamine product that can become trapped within the enzyme's active site, a characteristic of mechanism-based inhibitors. nih.gov

Interestingly, the stability of the resulting complex with the enzyme differs between the isomers. The enamine/ADC complex formed from the L-erythro isomer is significantly more stable than the one formed from the L-threo isomer, suggesting that the two isomers adopt different conformations within the active site, which in turn affects the stability of the final product. nih.govvulcanchem.com

Isomer of 3-FluoroaspartateEnzyme InteractionReaction PathwayResulting Enzyme Complex Stability
L-erythroActs as a mechanism-based inhibitor of aspartate decarboxylase. nih.govvulcanchem.comUndergoes a single turnover decarboxylation and fluorine elimination to form a trapped enamine product. nih.govThe enamine/enzyme complex is sufficiently stable to be observed without trapping agents. nih.gov
L-threoActs as a mechanism-based inhibitor of aspartate decarboxylase. nih.govvulcanchem.comUndergoes a single turnover decarboxylation and fluorine elimination to form a trapped enamine product. nih.govThe enamine/enzyme complex is less stable compared to the L-erythro isomer. nih.gov

Pathways of Fluorine Elimination in in vitro or Model Biological Systems

The cleavage of the stable carbon-fluorine bond, or defluorination, is a critical step in the metabolism of fluorinated compounds. In biological systems, this is not a common process due to the strength of the C-F bond. acs.org However, specific enzymatic and chemical pathways for fluorine elimination have been identified in non-clinical studies.

As mentioned previously, the interaction of 3-fluoroaspartate isomers with aspartate decarboxylase leads to a fluorine elimination reaction following decarboxylation. nih.gov This represents a direct enzymatic role in cleaving the C-F bond as part of a catalytic cycle that ultimately inactivates the enzyme.

Other pathways have been observed with related fluorinated amino acids. For instance, rat liver homogenates can catalyze the elimination of fluoride (B91410) from alpha-fluoro-beta-alanine. The enzyme responsible shares properties with L-alanine-glyoxylate aminotransferase II and utilizes a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the reaction. vulcanchem.com The rational design of mechanism-based inhibitors for PLP-dependent enzymes has historically taken advantage of metabolic processes that generate an unstable intermediate, which then eliminates fluoride. acs.org For example, metabolism can create a nearby acidic group, which, upon deprotonation, can trigger the elimination of fluoride to form a reactive Michael acceptor. acs.org This mechanism is also seen in β-fluoro carbonyl compounds with an acidic α-proton, which are often unstable and readily eliminate hydrogen fluoride (HF). acs.org

CompoundBiological System / ConditionMechanism of Fluorine EliminationReference
3-Fluoroaspartate (L-erythro and L-threo isomers)In vitro with aspartate decarboxylaseEnzyme-mediated elimination following a single turnover decarboxylation. nih.gov
alpha-Fluoro-beta-alanineRat liver homogenatesCatalyzed by an enzyme similar to L-alanine-glyoxylate aminotransferase II, involving a pyridoxal phosphate cofactor. vulcanchem.com
General β-fluoro carbonyl compoundsPresence of an acidic α-protonChemical elimination of hydrogen fluoride (HF), often following metabolic generation of the acidic proton. acs.org

Role of Fluorine in Modulating Catabolic Stability of Amino Acid Derivatives

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. rsc.orgnih.govresearchgate.net This improved stability stems from several properties imparted by the fluorine atom.

The fundamental reason for the increased stability is the strength of the carbon-fluorine bond, which is significantly stronger than a carbon-hydrogen bond. This makes the C-F bond highly resistant to metabolic oxidation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. rsc.orgpressbooks.pub

Furthermore, fluorine's high electronegativity can influence the properties of neighboring functional groups. iris-biotech.de This can alter the conformation of an amino acid side chain, potentially making it a poor fit for the active site of a degradative enzyme like a protease. researchgate.net By preventing the substrate from binding effectively, fluorination can protect the peptide backbone from hydrolysis. researchgate.net

The practical benefit of this strategy has been demonstrated in various studies. Replacing hydrogen atoms at metabolically vulnerable positions with fluorine can dramatically decrease the rate of metabolism. nih.gov For example, studies on non-peptide molecules have shown significant increases in metabolic stability with fluorination.

Comparative Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds
Compound PairIncrease in Metabolic Stability of Fluorinated AnalogReference
9-Fluororisperidone vs. Risperidone16-fold more stable nih.gov
4'-Fluorocelecoxib vs. Celecoxib4-fold more stable nih.gov

Analytical and Spectroscopic Characterization of β Fluoroaspartic Acid

Structural Elucidation Techniques (e.g., X-ray Crystallography, Nuclear Magnetic Resonance Spectroscopy)

The definitive determination of the three-dimensional arrangement of atoms and the configuration of stereocenters in β-fluoroaspartic acid relies on powerful structural elucidation techniques.

X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound. magritek.comwaters.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. magritek.comwaters.comanaquant.com For β-fluoroaspartic acid, obtaining a suitable crystal of each diastereomer is the first and often most challenging step. magritek.com Once obtained, the analysis can unambiguously differentiate between the threo and erythro isomers.

The absolute configuration of related fluorinated amino acids and their derivatives has been successfully established using this technique. thieme-connect.comsigmaaldrich.com For instance, the structure of a free α-fluoro-α-amino acid was confirmed by X-ray crystal structure determination, providing a precedent for its application to β-fluoro analogs. nih.gov Similarly, analytical studies of other diastereomeric compounds, such as 4-fluoroethylphenidate, have utilized X-ray crystallography to definitively distinguish between threo and erythro forms. ua.pt While specific crystallographic data for β-fluoroaspartic acid is not widely published, the general approach would involve comparing the experimental powder X-ray diffraction pattern with simulated patterns from crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC). biophysics.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. For β-fluoroaspartic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the molecular framework and the environment of each nucleus.

¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. The chemical shifts (δ) and coupling constants (J) of the protons on the α and β carbons are particularly diagnostic for distinguishing between the threo and erythro diastereomers due to their different spatial arrangements.

¹³C NMR: Carbon NMR complements the proton data by providing shifts for each carbon atom in the molecule, confirming the carbon skeleton.

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, the ¹⁹F nucleus is highly amenable to NMR analysis. beilstein-journals.orgnih.gov ¹⁹F NMR is especially sensitive to the local electronic environment, resulting in a large chemical shift range that minimizes signal overlap. magritek.combeilstein-journals.org This makes it an excellent probe for confirming the presence and location of the fluorine atom. The coupling between fluorine and adjacent protons (JHF) and carbons (JCF) provides crucial connectivity information and helps in assigning the stereochemistry. researchgate.net For instance, the magnitude of the vicinal ³JHF coupling constant often follows a Karplus-type relationship, where its value depends on the dihedral angle between the H and F atoms, which differs between the threo and erythro isomers. The use of ¹⁹F NMR has been pivotal in the configurational determination of β-fluoro-α-amino acids. mdpi.com

Table 1: Representative NMR Data for Distinguishing Diastereomers
NucleusParameterthreo-isomererythro-isomerSignificance
¹H δ (ppm) for H-αDistinct ValueDifferent ValueSensitive to the relative stereochemistry of the adjacent fluorine and carboxyl groups.
δ (ppm) for H-βDistinct ValueDifferent ValueDirectly influenced by the fluorine substituent.
³JHα-Hβ (Hz)Typically smallerTypically largerThe coupling constant between vicinal protons is dependent on the dihedral angle, which differs between diastereomers.
¹⁹F δ (ppm)Characteristic ShiftCharacteristic ShiftThe chemical shift is highly sensitive to the molecular environment.
³JHβ-F (Hz)Distinct ValueDifferent ValueThe vicinal proton-fluorine coupling is a key parameter for stereochemical assignment.
³JHα-F (Hz)Distinct ValueDifferent ValueThe vicinal proton-fluorine coupling provides additional structural confirmation.

Note: Specific chemical shift and coupling constant values are dependent on the solvent and experimental conditions. This table illustrates the expected differences between isomers.

Chromatographic Methods for Purity and Isomer Separation (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of β-fluoroaspartic acid and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. researchgate.net For β-fluoroaspartic acid, separating the threo and erythro diastereomers is readily achievable using standard reversed-phase (RP-HPLC) or normal-phase (NP-HPLC) methods. nih.govmiamioh.edu Since diastereomers have different physical properties, they interact differently with the stationary phase, leading to different retention times. nih.gov The separation of fluorinated amino acids and their diastereomers has been widely reported, often using C8 or C18 columns with mobile phases consisting of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol. ua.ptnih.gov

Table 2: General HPLC Conditions for Diastereomer Separation
ParameterTypical Conditions
Technique Reversed-Phase HPLC (RP-HPLC)
Stationary Phase (Column) Octadecyl silane (B1218182) (C18) or Octyl silane (C8), 5 µm particle size
Mobile Phase Gradient elution using: A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Flow Rate 0.5 - 1.0 mL/min
Detection UV detector (if derivatized) or coupled to a Mass Spectrometer (LC-MS)

Note: The specific gradient and column dimensions must be optimized to achieve baseline separation of the threo and erythro isomers.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govnih.gov This high resolving power is particularly advantageous for separating complex mixtures of isomers, including the diastereomers of β-fluoroaspartic acid. beilstein-journals.org UPLC systems are often coupled with mass spectrometry (UPLC-MS) for definitive peak identification and quantification. waters.comresearchgate.net The enhanced separation efficiency of UPLC ensures accurate and rugged quantitative results for each isomer. waters.com A study on aspartic acid isomers in peptides successfully used a UPLC system with a C18 column to achieve separation. fu-berlin.de

Mass Spectrometry for Identification and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. chromatographyonline.com When coupled with a chromatographic separation method (LC-MS), it provides high specificity for both identification and quantification.

Identification

In mass spectrometry, β-fluoroaspartic acid would be ionized, typically using electrospray ionization (ESI), to produce a molecular ion [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. The accurate mass of this ion can confirm the molecular formula. For β-fluoroaspartic acid (C₄H₆FNO₄), the expected monoisotopic mass is approximately 151.02 Da.

Tandem Mass Spectrometry (MS/MS)

For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. libretexts.org In this technique, the molecular ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's structure. Common fragmentation patterns for amino acids include the neutral loss of water (H₂O) and the loss of the carboxyl group (COOH). nih.gov The presence of the fluorine atom would also influence the fragmentation pattern, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for β-Fluoroaspartic Acid
IonFormulaPredicted m/z (Monoisotopic)Description
[M+H]⁺ [C₄H₇FNO₄]⁺152.0302Protonated molecular ion
[M-H]⁻ [C₄H₅FNO₄]⁻150.0154Deprotonated molecular ion
[M+H-H₂O]⁺ [C₄H₅FNO₃]⁺134.0196Loss of water from the molecular ion
[M+H-HCOOH]⁺ [C₃H₅FN]⁺74.0397Loss of formic acid (46 Da) from the molecular ion

Note: These are theoretical values. Experimental values may vary slightly. Fragmentation patterns must be confirmed experimentally.

Quantitative Analysis

LC-MS/MS is the gold standard for the quantitative analysis of amino acids in complex matrices. anaquant.comnih.govnih.gov The technique operates in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. anaquant.com In this setup, a specific precursor ion (the molecular ion) is selected, fragmented, and a specific product ion is monitored. This precursor/product ion pair, or "transition," is highly specific to the target analyte, minimizing interferences and allowing for sensitive and accurate quantification, often to the sub-micromolar level. nih.govcsfarmacie.cz To ensure accuracy, a stable-isotope-labeled internal standard of β-fluoroaspartic acid would ideally be used. csfarmacie.cz

Chiral Analysis for Enantiomeric Purity Determination

Determining the enantiomeric purity of β-fluoroaspartic acid is critical, as different enantiomers can exhibit different biological activities. This requires chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

The most common method for determining enantiomeric purity is HPLC using a chiral stationary phase (CSP). yakhak.orgsigmaaldrich.com These columns contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. yakhak.org Because these diastereomeric complexes have different stabilities, the enantiomers are retained on the column for different lengths of time, allowing for their separation. nih.gov

Several types of CSPs are effective for amino acid separations, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC T), cyclodextrins, and polysaccharide derivatives. nih.govchromatographytoday.comsigmaaldrich.com Macrocyclic glycopeptide phases are particularly useful as they can often separate underivatized amino acids in LC-MS compatible mobile phases. chromatographytoday.comsigmaaldrich.com

Chiral Gas Chromatography (GC)

Gas chromatography on a chiral column is another powerful technique for enantiomeric separation, known for its high resolution and sensitivity. libretexts.org For GC analysis, amino acids must first be converted into volatile derivatives. nih.gov A common two-step derivatization involves esterification of the carboxylic acid group followed by acylation of the amino group (e.g., forming N-trifluoroacetyl-O-methyl esters). nih.gov The resulting volatile diastereomers are then separated on a chiral capillary column, such as those coated with cyclodextrin (B1172386) derivatives (e.g., Lipodex E) or chiral amino acid derivatives (e.g., Chirasil-L-Val). nih.govcsfarmacie.cz This method allows for the accurate determination of enantiomeric excess (ee) with high precision. nih.gov


Future Perspectives and Emerging Research Avenues for β Fluoroaspartic Acid

Development of Novel and More Efficient Synthetic Routes

The synthesis of β-fluoroaspartic acid and its derivatives continues to be an area of active research, driven by the need for more efficient, stereoselective, and environmentally friendly methods. vulcanchem.com Classical synthetic routes often involve multi-step processes, including the fluorination of precursors, asymmetric synthesis with chiral auxiliaries, and enzymatic resolutions. vulcanchem.com However, these methods can be lengthy and may not always provide the desired stereoisomers in high yields.

Recent advancements have focused on developing more streamlined and effective synthetic strategies. One promising approach is the use of enzymatic synthesis, which can offer high stereoselectivity under mild reaction conditions. vulcanchem.com For instance, lipase-catalyzed hydrolysis has been successfully employed for the kinetic resolution of racemic β-amino carboxylic esters, yielding enantiomerically pure β-amino acids and esters with excellent enantiomeric excess (ee) and good yields. mdpi.com This enzymatic method presents an efficient and novel route to obtaining specific enantiomers of fluorinated β-amino acids. mdpi.com

Another area of development is the application of new catalytic systems. For example, nickel(II) complexes have shown potential for the efficient synthesis of various amino acids, including 3-fluoroaspartic acid. chimia.ch Additionally, palladium/copper-catalyzed cross-coupling reactions have been explored for the synthesis of a range of β-fluoro-α-amino acids. psu.edu The development of novel coupling reagents, such as COMU, has also been shown to significantly improve the efficiency of dipeptide analogue synthesis involving α-fluorinated β-aminophosphonates, achieving excellent yields in a short reaction time. beilstein-journals.org

Expanding the Scope of Biological Applications as Mechanistic Research Tools

The unique properties of β-fluoroaspartic acid, conferred by the strategic placement of a fluorine atom, make it an invaluable tool for studying biological processes and enzyme mechanisms. vulcanchem.com The high electronegativity and small size of fluorine can alter the electronic properties and conformational preferences of the molecule without causing significant steric hindrance, allowing it to act as a subtle probe in biological systems. vulcanchem.comnih.gov

A significant application of β-fluoroaspartic acid is in the study of enzyme mechanisms, particularly for pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent and pyruvoyl-dependent enzymes. vulcanchem.comnih.gov For example, the L-erythro and L-threo isomers of 3-fluoroaspartate have been used to investigate the reactivity and binding profiles of aspartate decarboxylase (ADC) from Mycobacterium tuberculosis and Escherichia coli. nih.gov These studies revealed that both isomers undergo decarboxylation and fluorine elimination, leading to the formation of enamine products that can be trapped within the enzyme's active site. nih.gov Interestingly, the stability of the resulting enamine/ADC complex differs between the two isomers, suggesting distinct binding conformations within the active site. nih.gov This highlights the utility of fluorinated analogues in elucidating subtle differences in enzyme-substrate interactions. nih.gov

The insights gained from such mechanistic studies are crucial for the development of selective enzyme inhibitors. nih.gov Given that ADC activity is essential for the virulence of Mycobacterium tuberculosis, understanding its mechanism can aid in the design of inhibitors that target pyruvoyl-dependent enzymes specifically, without affecting the host's PLP-dependent enzymes. nih.gov

Beyond enzyme inhibition, the incorporation of fluorinated amino acids like β-fluoroaspartic acid into peptides can enhance their proteolytic and thermal stability. researchgate.net This increased stability, along with altered physicochemical properties, can lead to improved therapeutic potential. researchgate.net The ability of 19F NMR spectroscopy to serve as a non-invasive probe further expands the utility of fluorinated compounds in chemical biology and molecular imaging, allowing for the investigation of biological processes in living tissues. nih.govrsc.org

Advanced Mechanistic Studies through Chemical Biology Approaches

Chemical biology provides a powerful framework for dissecting complex biological systems, and β-fluoroaspartic acid serves as a valuable molecular probe within this discipline. nih.govrsc.org The integration of β-fluoroaspartic acid into peptides and proteins allows for detailed investigations into protein structure, function, and interactions. researchgate.netfu-berlin.de The unique spectroscopic signature of the fluorine atom, particularly in 19F NMR, offers a sensitive handle to monitor conformational changes, binding events, and the local microenvironment of the fluorinated residue within a biological macromolecule. nih.govrsc.org

One key application lies in the study of protein folding and stability. The introduction of fluorinated amino acids can influence the secondary structure of peptides, with some studies suggesting a higher propensity for β-sheet formation. fu-berlin.de By systematically replacing native amino acids with β-fluoroaspartic acid or other fluorinated analogues, researchers can probe the forces that govern protein architecture and dynamics.

Furthermore, β-fluoroaspartic acid can be used to investigate the catalytic mechanisms of enzymes with greater precision. As a mechanism-based inhibitor, it can form covalent adducts with enzyme active sites, allowing for the trapping and characterization of reaction intermediates. nih.gov This approach provides a "snapshot" of the enzymatic reaction, revealing details that are often transient and difficult to observe with other methods. The distinct reactivity of different stereoisomers of β-fluoroaspartic acid can further refine our understanding of the stereochemical course of enzymatic reactions. nih.gov

The development of fluorinated probes also facilitates high-throughput screening for novel enzyme inhibitors. fu-berlin.de By monitoring changes in the 19F NMR signal upon ligand binding, it is possible to rapidly identify compounds that interact with a target protein. This approach is particularly valuable for enzymes involved in disease pathways, such as peptidyl prolyl cis/trans isomerases, which are crucial for protein folding. fu-berlin.de

Integration with Computational Chemistry and in silico Modeling for Predictive Analysis

The integration of computational chemistry and in silico modeling with experimental studies offers a powerful synergistic approach to understanding and predicting the behavior of β-fluoroaspartic acid. ekb.egnih.gov These computational tools can provide valuable insights into the molecular properties, interactions, and potential biological activities of this compound, thereby guiding and accelerating experimental research. researchgate.netfrontiersin.org

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict the binding modes and affinities of β-fluoroaspartic acid and its derivatives with target proteins. nih.govnih.gov These simulations allow researchers to visualize the interactions between the fluorinated amino acid and the amino acid residues in the protein's active site, providing a rationale for its inhibitory activity or substrate specificity. researchgate.net For instance, in silico studies can help explain why different stereoisomers of β-fluoroaspartic acid exhibit varying stabilities when bound to an enzyme. nih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of a series of related compounds based on their chemical structures. nih.gov By correlating structural features with observed activities, QSAR can aid in the design of novel β-fluoroaspartic acid analogues with enhanced potency or selectivity. nih.gov

Furthermore, computational approaches are instrumental in predicting the physicochemical properties of β-fluoroaspartic acid that are relevant to its drug-like characteristics. researchgate.net These predictions can help in the early stages of drug discovery to identify potential liabilities and guide the optimization of lead compounds. researchgate.net The use of in silico methods can significantly reduce the time and resources required for experimental screening by prioritizing the most promising candidates for synthesis and testing. frontiersin.org As computational power and algorithms continue to advance, the predictive analysis of β-fluoroaspartic acid and its interactions will become increasingly accurate and integral to its future research and development. barc.com

Q & A

Q. What experimental designs resolve contradictions in reported inhibitory effects of β-fluoroaspartic acid on aspartyl-tRNA synthetase?

  • Methodological Answer : Conduct enzyme kinetics under varying substrate concentrations (0.1–10 mM ATP) and pH (6.5–8.0). Use stopped-flow assays to measure real-time binding kinetics. Address discrepancies by controlling for competing anions (e.g., phosphate buffers) and validating via isothermal titration calorimetry (ITC) to confirm binding constants (Kd). Cross-validate with CRISPR-edited cell lines lacking the enzyme .

Q. How should clustered data from metabolic flux studies involving β-fluoroaspartic acid be statistically analyzed?

  • Methodological Answer : Apply mixed-effects models to account for repeated measurements within cell cultures. Use cluster-robust standard errors to adjust for intra-experiment correlation. For pathway analysis, employ principal component analysis (PCA) on isotopologue distributions (e.g., ¹³C-glucose tracing data). Report 95% confidence intervals and effect sizes to avoid overinterpretation of small-sample studies .

Q. What strategies validate the proposed role of β-fluoroaspartic acid in disrupting folate metabolism?

  • Methodological Answer : Combine genetic knockouts (e.g., folA-deficient E. coli) with metabolomic profiling (GC-MS for folate intermediates). Use stable isotope-resolved tracing (¹³C-serine) to track one-carbon unit flow. Validate findings with rescue experiments (exogenous folate supplementation) and comparative RNA-seq to identify dysregulated pathways .

Data Interpretation and Reproducibility

Q. How can researchers address variability in β-fluoroaspartic acid uptake rates across cell lines?

  • Methodological Answer : Normalize uptake data to cell surface area (measured via flow cytometry) or total protein content (Bradford assay). Use kinetic modeling (Michaelis-Menten with Hill coefficients) to account for transporter saturation. Report intra-assay CV% (<10%) and inter-lab reproducibility via ring trials .

Q. What criteria determine the relevance of in vitro β-fluoroaspartic acid toxicity data to in vivo models?

  • Methodological Answer : Compare IC50 values from 3D organoid cultures vs. animal models (e.g., zebrafish). Assess pharmacokinetic parameters (Cmax, AUC) using LC-MS plasma profiling. Validate toxicity mechanisms via immunohistochemistry (e.g., apoptosis markers) in both systems .

Tables for Key Methodological Parameters

Parameter Recommended Technique Validation Criteria Reference
Enantiomeric purityChiral HPLC with UV/FLD detectionResolution >1.5; RSD <2%
Cellular uptake quantificationLC-MS/MS with HILICLOD <0.1 nM; recovery 85–115%
Enzyme inhibition kineticsStopped-flow assayskcat/Km reproducibility ±5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.